molecular formula C16H13NO B061626 1-Benzylindole-4-carbaldehyde CAS No. 192993-85-4

1-Benzylindole-4-carbaldehyde

Cat. No. B061626
M. Wt: 235.28 g/mol
InChI Key: FFOSGPUYOBZKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylindole-4-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1-Benzylindole-4-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.

Biochemical And Physiological Effects

1-Benzylindole-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, it has been shown to have neuroprotective and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Benzylindole-4-carbaldehyde in lab experiments is its versatility. It can be easily modified to generate various derivatives with different properties. Moreover, it is relatively easy to synthesize and purify. However, one of the main limitations of using 1-Benzylindole-4-carbaldehyde is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.

Future Directions

There are several future directions for the research on 1-Benzylindole-4-carbaldehyde. One of the main areas of interest is the development of new derivatives with enhanced properties. For example, there is a growing interest in developing indole derivatives with anticancer activity. Moreover, there is a need for further studies to elucidate the mechanism of action of this compound and its derivatives. Additionally, there is a need to explore the potential applications of 1-Benzylindole-4-carbaldehyde in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-Benzylindole-4-carbaldehyde is a versatile and promising compound that has a wide range of scientific research applications. Its unique properties and potential applications make it an attractive building block for the synthesis of various derivatives. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Scientific Research Applications

1-Benzylindole-4-carbaldehyde has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various indole derivatives. It can also be used as a fluorescent probe for the detection of metal ions. Moreover, it has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities.

properties

CAS RN

192993-85-4

Product Name

1-Benzylindole-4-carbaldehyde

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-benzylindole-4-carbaldehyde

InChI

InChI=1S/C16H13NO/c18-12-14-7-4-8-16-15(14)9-10-17(16)11-13-5-2-1-3-6-13/h1-10,12H,11H2

InChI Key

FFOSGPUYOBZKIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (95%; 0.37 g) was suspended in 10 ml of dimethylformamide and cooled to a temperature ranging from 0° to 5° C. with stirring, under an argon gas atmosphere. To the resulting mixed liquid, there was dropwise added a solution of 2.00 g of indole-4-carbaldehyde in 5 ml of dimethylformamide over 15 minutes. After completion of the dropwise addition, the mixture was stirred at a temperature ranging from 0° to 5° C. for 30 minutes. To the reaction solution, there was added a solution of 2.47 g of benzyl bromide in 5 ml of dimethylformamide, followed by stirring at room temperature for 2 hours. The reaction solution was poured into 200 ml of a 10% ammonium chloride aqueous solution, followed by extraction with ethyl acetate (200 ml×2). After washing the extract with a saturated common salt solution, it was dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure to give 3.18 g of 1-benzylindole-4-carbaldehyde as brown crystals. The yield thereof was found to be 98%.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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